molecular formula C8H6BrN3O2 B11862682 Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B11862682
M. Wt: 256.06 g/mol
InChI Key: DKNCOPSOVSRPKV-UHFFFAOYSA-N
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Description

Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a carboxylate group in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine with α-bromoketones under basic conditions, followed by esterification to introduce the methyl carboxylate group . The reaction conditions often include the use of solvents like ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidines, N-oxides, and reduced derivatives .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is unique due to the presence of both the bromine atom and the carboxylate group, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-7(13)5-6(9)12-4-2-3-10-8(12)11-5/h2-4H,1H3

InChI Key

DKNCOPSOVSRPKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2C=CC=NC2=N1)Br

Origin of Product

United States

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